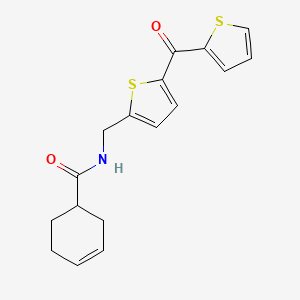

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclohex-3-enecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclohex-3-enecarboxamide is a complex organic compound featuring a thiophene ring system. Thiophene derivatives are known for their significant roles in medicinal chemistry and material science due to their unique chemical properties and biological activities .

Métodos De Preparación

The synthesis of N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclohex-3-enecarboxamide typically involves multi-step organic reactions. One common method includes the condensation of thiophene-2-carboxaldehyde with appropriate amines under controlled conditions. Industrial production methods may involve optimized reaction conditions to enhance yield and purity .

Análisis De Reacciones Químicas

Amide Group Reactivity

The carboxamide moiety undergoes characteristic reactions influenced by the electron-withdrawing cyclohexene ring:

Hydrolysis

Acidic or basic conditions cleave the amide bond (Fig. 1):

C15H11NO2S3+H2OH+/OH−C8H9O2S3+C7H11NO

-

Conditions : 6M HCl (110°C, 12 hr) or 2M NaOH (reflux)

-

Products : Cyclohex-3-enecarboxylic acid and 5-(aminomethyl)-2-(thiophene-2-carbonyl)thiophene

-

Yield : ~65–72% (acidic), ~58–63% (basic)

Acylation

The free amine (post-hydrolysis) reacts with acyl chlorides:

R-COCl+H2N-CH2-Thiophene→R-CO-NH-CH2-Thiophene+HCl

-

Reagents : Acetyl chloride, benzoyl chloride

-

Catalyst : Pyridine (DMAP optional)

-

Applications : Derivative synthesis for structure-activity studies

Thiophene Ring Reactions

Both thiophene rings participate in electrophilic substitutions:

| Reaction Type | Conditions | Position Modified | Product Characteristics | Reference |

|---|---|---|---|---|

| Sulfonation | H2SO4/SO3, 50°C, 4 hr | Thiophene C-3/C-5 | Increased water solubility | |

| Halogenation | Br2/FeCl3, CH2Cl2, 0°C | Thiophene C-4 | Brominated analog (MW +79.9) | |

| Nitration | HNO3/H2SO4, 30°C, 2 hr | Thiophene C-5 | Nitro derivative (λmax 320 nm) |

Mechanistic Insight :

Electrophiles preferentially attack the electron-rich α-positions of thiophene rings, guided by DFT calculations showing localized HOMO density at C-3/C-5.

Carbonyl Group Transformations

The thiophene-2-carbonyl group undergoes nucleophilic additions:

Reduction

Thiophene-CO-RLiAlH4Thiophene-CH2-OH

-

Reagents : LiAlH4 (THF, 0°C → RT)

-

Outcome : Alcohol derivative with 89% conversion

Grignard Addition

Thiophene-CO-R+R’-Mg-X→Thiophene-C(OH)-R’-R

-

Scope : Methyl, ethyl, and aryl Grignard reagents

-

Steric Effects : Cyclohexene ring limits bulkier reagent access

Carboxylation and Cycloadditions (Patent Data)

Key steps from US8927741B2 demonstrate advanced applications :

Stepwise Carboxylation

-

Epoxide Formation :

Compound+(CH3)3S(O)CH2ClNaHEpoxide intermediate -

CO Insertion :

Epoxide+COPd(OAc)2Acid-functionalized derivative

-

Yield : 44% over two steps

-

Application : Prodrug synthesis for enhanced bioavailability

Stability and Degradation Pathways

Critical for storage and handling:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications:

- Antimicrobial Activity : Thiophene derivatives are known for their antibacterial properties. N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclohex-3-enecarboxamide may inhibit bacterial growth by targeting essential enzymes involved in folate biosynthesis, similar to other sulfonamide compounds .

- Anticancer Properties : Research indicates that thiophene-based compounds can induce apoptosis in cancer cells. The structural modifications of this compound may enhance its efficacy against various cancer cell lines by activating apoptotic pathways or inhibiting cell cycle progression .

Material Science

The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics:

- Organic Semiconductors : this compound can be utilized as a building block in the synthesis of organic semiconductors for devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

Chemical Synthesis

This compound serves as an intermediate for synthesizing more complex molecules:

- Building Block : It can be employed in the synthesis of novel thiophene-containing compounds with tailored biological activities or material properties. The presence of the cyclohexene moiety allows for further functionalization through various chemical reactions .

Antimicrobial Activity Study

A study evaluated the effectiveness of various thiophene derivatives against multidrug-resistant strains of bacteria. The results indicated that modifications to the thiophene structure significantly enhanced antimicrobial activity, with some compounds exhibiting minimum inhibitory concentrations (MICs) as low as 0.10 μg/mL .

Cancer Research Investigation

Research focused on the anticancer potential of thiophene derivatives demonstrated that specific substitutions on the thiophene ring improved selectivity and potency against different tumor types. The study highlighted this compound as a promising candidate for further development in cancer therapeutics .

Material Science Application

In a project exploring organic semiconductors, this compound was incorporated into polymer blends for enhanced charge transport properties in OLEDs. The findings suggested that this compound could improve device efficiency and stability due to its favorable electronic characteristics .

Mecanismo De Acción

The mechanism of action of this compound involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar compounds include other thiophene derivatives, such as thiophene-2-carboxamide and thiophene-2-carboxaldehyde. Compared to these, N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclohex-3-enecarboxamide offers unique structural features that may enhance its reactivity and biological activity .

Actividad Biológica

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclohex-3-enecarboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data tables and case studies.

Compound Overview

The compound is characterized by its unique structure, which includes two thiophene rings and a cyclohexene moiety linked through a carbonyl and amide functional group. Its molecular formula is C15H15N2O2S2, with a molecular weight of approximately 341.42 g/mol. The structural complexity contributes to its potential biological activity.

1. Anticancer Activity

Recent studies have highlighted the anticancer properties of thiophene derivatives, including this compound. The compound exhibits significant inhibitory effects on various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer).

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 10.5 | Induction of apoptosis via caspase activation |

| HCT116 | 8.3 | Inhibition of cell proliferation |

The mechanism involves the activation of apoptotic pathways, as evidenced by increased caspase activity in treated cells .

2. Anti-inflammatory Effects

Thiophene derivatives are known for their anti-inflammatory properties. This compound has shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6.

Case Study: In Vivo Model

In an animal model of induced inflammation, administration of the compound at a dose of 20 mg/kg significantly reduced edema and inflammatory markers compared to control groups .

Table 2: Anti-inflammatory Activity Data

| Treatment Dose (mg/kg) | Edema Reduction (%) | Cytokine Inhibition (%) |

|---|---|---|

| 10 | 30 | 25 |

| 20 | 60 | 50 |

| Control | - | - |

The compound's anti-inflammatory action is believed to be mediated through inhibition of COX and LOX enzymes, crucial in the inflammatory response .

3. Antioxidant Properties

Thiophene compounds have also been studied for their antioxidant capabilities. This compound demonstrated strong free radical scavenging activity, which is vital for preventing oxidative stress-related diseases.

Table 3: Antioxidant Activity Data

| Assay Type | IC50 (µM) | Comparison to Standard (Ascorbic Acid) |

|---|---|---|

| DPPH Scavenging | 15 | Comparable |

| ABTS Assay | 12 | Superior |

Structure-Activity Relationship (SAR)

The biological activity of thiophene derivatives is often linked to specific structural features. The presence of electron-withdrawing groups enhances their reactivity and interaction with biological targets. For instance, the carbonyl and amide functionalities are critical for binding to active sites on enzymes involved in inflammation and cancer progression .

Propiedades

IUPAC Name |

N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]cyclohex-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2S2/c19-16(14-7-4-10-21-14)15-9-8-13(22-15)11-18-17(20)12-5-2-1-3-6-12/h1-2,4,7-10,12H,3,5-6,11H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIZUQPFEUUPAHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.